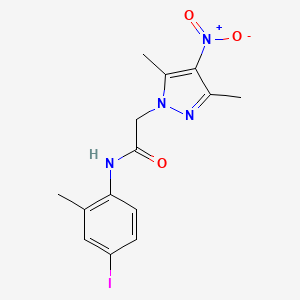![molecular formula C18H19ClN2O2S B4985894 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4985894.png)
4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide, also known as BCTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCTB is a thioamide derivative that has been shown to have a variety of biological effects, including anti-inflammatory and antitumor properties. In
Scientific Research Applications
4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide has been studied for its potential applications in a variety of scientific fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neuroscience, this compound has been shown to modulate ion channels and neurotransmitter release, suggesting potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease. In immunology, this compound has been shown to modulate immune responses, suggesting potential applications in the treatment of autoimmune diseases.
Mechanism of Action
The mechanism of action of 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide is complex and involves multiple pathways. This compound has been shown to modulate ion channels such as TRPV4 and TRPC6, leading to changes in intracellular calcium levels and downstream signaling pathways. This compound has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), leading to anti-inflammatory and antitumor effects. Additionally, this compound has been shown to modulate immune responses by affecting cytokine production and immune cell activation.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects, including anti-inflammatory, antitumor, and immunomodulatory effects. This compound has been shown to inhibit the activity of COX-2 and MMPs, leading to a decrease in inflammation and tumor growth. This compound has also been shown to modulate immune responses by affecting cytokine production and immune cell activation. Additionally, this compound has been shown to modulate ion channels and neurotransmitter release, leading to changes in intracellular calcium levels and downstream signaling pathways.
Advantages and Limitations for Lab Experiments
4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments, including its reliability, cost-effectiveness, and versatility. This compound has been extensively studied and optimized for yield and purity, making it a reliable compound for scientific research. This compound is also relatively inexpensive compared to other compounds, making it a cost-effective option for lab experiments. Additionally, this compound has a variety of potential applications in different scientific fields, making it a versatile compound. However, this compound also has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide, including its potential applications in cancer therapy, neuroscience, and immunology. In cancer research, further studies are needed to determine the efficacy of this compound in different types of cancer and to optimize its delivery methods. In neuroscience, further studies are needed to determine the specific ion channels and neurotransmitter systems that are affected by this compound and to optimize its therapeutic potential. In immunology, further studies are needed to determine the specific immune responses that are affected by this compound and to optimize its immunomodulatory effects. Additionally, further studies are needed to determine the potential side effects and toxicity of this compound in different experimental models.
Synthesis Methods
The synthesis of 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide involves the reaction of 3-chloroaniline with 4-butoxybenzoyl isothiocyanate in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound has been optimized to increase yield and purity, making it a reliable and cost-effective compound for scientific research.
properties
IUPAC Name |
4-butoxy-N-[(3-chlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S/c1-2-3-11-23-16-9-7-13(8-10-16)17(22)21-18(24)20-15-6-4-5-14(19)12-15/h4-10,12H,2-3,11H2,1H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBDGGKHMSDTAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4985812.png)
![(3aS*,5S*,9aS*)-2-methyl-5-(1-phenyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4985820.png)
amine oxalate](/img/structure/B4985821.png)


![ethyl 2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B4985860.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B4985862.png)
![8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline](/img/structure/B4985865.png)

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[(6-methoxy-2H-chromen-3-yl)methyl]methanamine](/img/structure/B4985879.png)
![2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]-4-(1-propen-1-yl)benzene](/img/structure/B4985887.png)

![2-methyl-N-{1-[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4985907.png)
![4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B4985913.png)